

Application Notes and Protocols for CDD-1653: A Selective BMPR2 Inhibitor

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Compound of Interest

Compound Name: CDD-1653

Cat. No.: B15543945

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These application notes provide a comprehensive overview of the in vitro and potential in vivo applications of **CDD-1653**, a potent and highly selective inhibitor of the Bone Morphogenetic Protein Receptor Type II (BMPR2). This document includes a summary of its mechanism of action, protocols for its use in cell-based assays, and a representative protocol for in vivo studies based on a functionally related compound.

Mechanism of Action

CDD-1653 is a first-in-class, highly potent, and selective kinase inhibitor of BMPR2 with an IC₅₀ of 2.8 nM.[1][2][3][4] It functions by competing with ATP for binding to the kinase domain of BMPR2. This inhibition disrupts the downstream signaling cascade, primarily by reducing the phosphorylation of SMAD1/5/8 transcription factors.[1] The BMP signaling pathway, in which BMPR2 plays a crucial role, is vital for cellular processes such as proliferation, differentiation, and apoptosis.[5] Dysregulation of this pathway has been implicated in various diseases, including cancer and skeletal defects.[3]

Data Presentation

In Vitro Activity of CDD-1653

Parameter	Value	Cell Line/System	Notes
IC50 (BMPR2 Kinase Assay)	2.8 nM	Biochemical Assay	Demonstrates high potency and selectivity for BMPR2. [3]
IC50 (BRE-Luciferase Reporter Assay)	6.92 μ M	293T-BRE-Luc Cells	Measures the inhibition of BMP-mediated gene expression in a cellular context.[6]
Cellular Concentration for SMAD1/5 Phosphorylation Inhibition	25 μ M	HEK293T and HUVEC Cells	Pretreatment with this concentration significantly decreased BMP2- and BMP9-stimulated phosphorylation of SMAD1/5.[6]
Metabolic Stability (t1/2 in Mouse Liver Microsomes)	40 min	Mouse Liver Microsomes	Indicates good stability.
Metabolic Stability (t1/2 in Human Liver Microsomes)	305 min	Human Liver Microsomes	Shows excellent stability in a human-derived system.

Representative In Vivo Dosage of a BMPR2 Pathway Modulator (FK506/Tacrolimus)

Note: The following data is for FK506 (tacrolimus), a compound that activates BMPR2 signaling, and is provided as a reference for a potential starting point for in vivo studies with BMPR2 modulators. No specific in vivo dosage data for **CDD-1653** has been publicly reported.

Animal Model	Dosage	Route of Administration	Frequency	Study Context
Mice	0.5 mg/kg	Subcutaneous Injection	Daily	Prevention of hypoxic pulmonary hypertension in mice with endothelial cell-specific Bmpr2 deletion.[7]
Rats	1.5 mg/kg	Subcutaneous Injection	Daily	Reversal of monocrotaline-induced pulmonary hypertension.[7]
Rats	0.5 mg/kg	Subcutaneous Injection	Daily	Reversal of severe pulmonary hypertension with neointima formation.[7]

Experimental Protocols

In Vitro Protocol: Inhibition of SMAD1/5 Phosphorylation

This protocol describes how to assess the inhibitory effect of **CDD-1653** on BMP-induced SMAD1/5 phosphorylation in cell culture.

Materials:

- **CDD-1653**
- HEK293T or Human Umbilical Vein Endothelial Cells (HUVECs)
- Appropriate cell culture medium and supplements

- Recombinant human BMP2 or BMP9
- Phosphate-buffered saline (PBS)
- Cell lysis buffer
- Primary antibodies: anti-phospho-SMAD1/5, anti-total SMAD1, anti-total SMAD5, and a loading control (e.g., anti-GAPDH)
- Secondary antibody (e.g., HRP-conjugated)
- Western blot reagents and equipment

Procedure:

- Cell Culture: Plate HEK293T or HUVEC cells and grow to 70-80% confluency.
- Inhibitor Pretreatment: Prepare a stock solution of **CDD-1653** in DMSO. Dilute the stock solution in cell culture medium to the desired final concentration (e.g., 25 μ M).[\[6\]](#)
- Remove the old medium from the cells and add the medium containing **CDD-1653**. Incubate for 30 minutes at 37°C.
- BMP Stimulation: Add recombinant BMP2 (e.g., 5 ng/mL for HEK293T) or BMP9 (e.g., 0.5 ng/mL for HUVECs) to the culture medium.[\[8\]](#) Incubate for 15 minutes at 37°C.
- Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer to extract total protein.
- Western Blotting:
 - Determine the protein concentration of the lysates.
 - Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
 - Block the membrane and then incubate with primary antibodies against phospho-SMAD1/5, total SMAD1, and total SMAD5.
 - Incubate with the appropriate secondary antibody.

- Detect the protein bands using a suitable chemiluminescence substrate and imaging system.
- Normalize the phospho-SMAD1/5 signal to the total SMAD1/5 and loading control signals.

In Vivo Protocol: Preparation and Administration of CDD-1653

This protocol provides a method for dissolving **CDD-1653** for in vivo use, based on manufacturer recommendations.

Materials:

- **CDD-1653**
- Dimethyl sulfoxide (DMSO)
- PEG300
- Tween-80
- Saline (0.9% NaCl) or Corn oil

Dissolution Protocol 1 (for aqueous-based administration):

- Prepare a stock solution of **CDD-1653** in DMSO (e.g., 50 mg/mL).
- To prepare a 5 mg/mL working solution, take 100 μ L of the 50 mg/mL DMSO stock solution.
- Add 400 μ L of PEG300 and mix thoroughly.
- Add 50 μ L of Tween-80 and mix thoroughly.
- Add 450 μ L of saline to bring the final volume to 1 mL. The final solvent composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

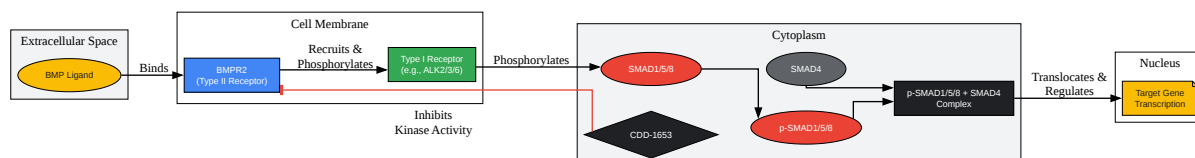
Dissolution Protocol 2 (for oil-based administration):

- Prepare a stock solution of **CDD-1653** in DMSO (e.g., 50 mg/mL).
- To prepare a 5 mg/mL working solution, take 100 μ L of the 50 mg/mL DMSO stock solution.
- Add 900 μ L of corn oil and mix thoroughly. The final solvent composition will be 10% DMSO and 90% corn oil.

Administration:

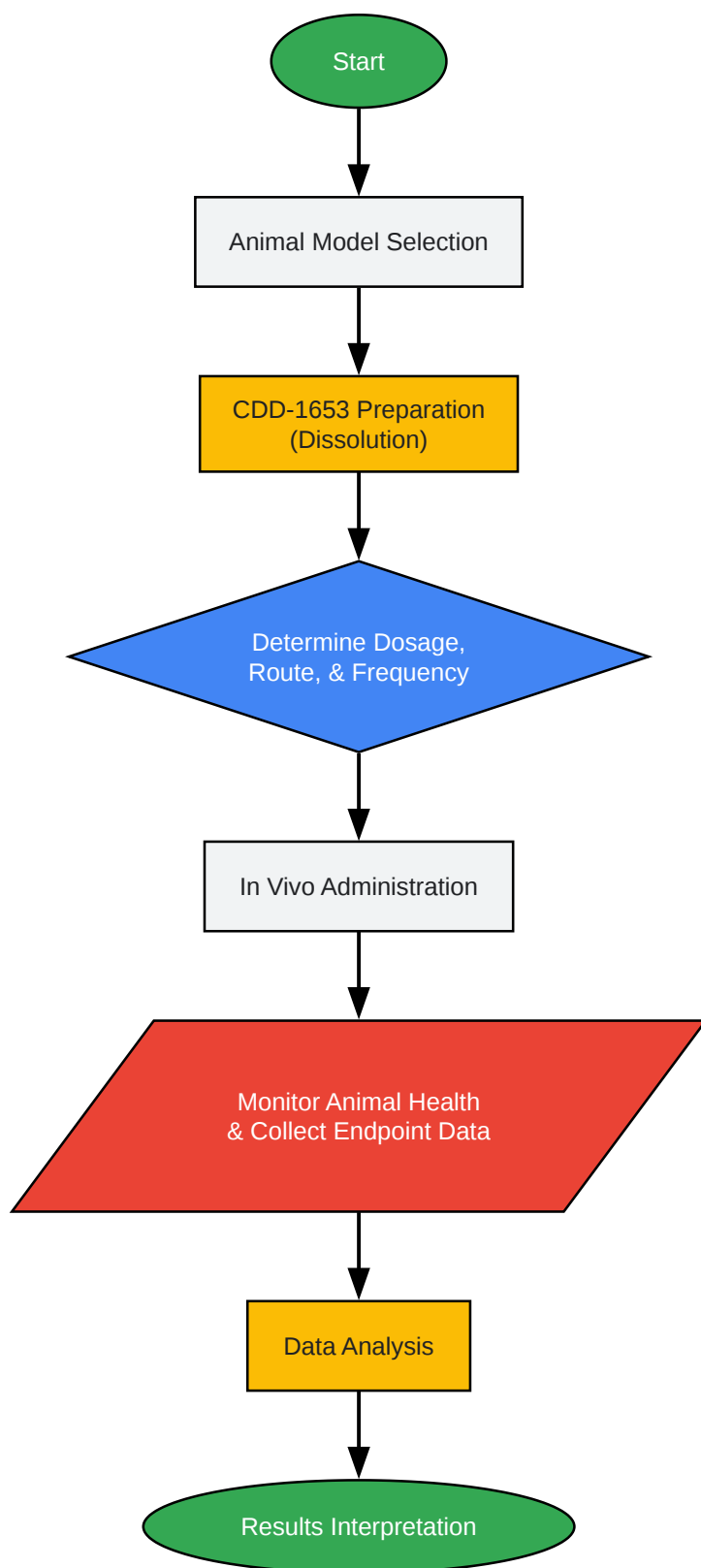
- The appropriate route of administration (e.g., intraperitoneal, oral gavage, subcutaneous) and dosing volume will depend on the specific animal model and experimental design.
- It is recommended to prepare the working solution fresh on the day of use.

Mandatory Visualizations



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Caption: BMPR2 signaling pathway and the inhibitory action of **CDD-1653**.



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Caption: General experimental workflow for in vivo studies with **CDD-1653**.

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